2-Isopropenyl-2-oxazoline
Description
Synthesis Analysis
The synthesis of poly(2-isopropenyl-2-oxazoline) (PIPOx) is commonly achieved through free-radical polymerization, initiated with compounds such as azobisisobutyronitrile, resulting in polymers with reactive 2-oxazoline units in their side chains. This reactivity facilitates further functionalization and cross-linking, expanding the utility of the synthesized polymers (Kroneková et al., 2016). Moreover, selective polymerization techniques have been developed to control the polymer architecture, allowing for the synthesis of soluble linear polymers and cross-linked products (Kagiya & Matsuda, 1972).
Molecular Structure Analysis
The control over the molecular weight and polydispersity index (PDI) of PIPOx through living anionic polymerization has been demonstrated, with successful syntheses achieving molecular weights ranging from 6800 to over 100,000 g/mol and PDIs as low as 1.17. This advancement highlights the ability to precisely tailor the polymer structure for specific applications (Feng et al., 2017).
Chemical Reactions and Properties
2-Isopropenyl-2-oxazoline can be polymerized using reversible addition–fragmentation chain transfer (RAFT) polymerization, resulting in polymers that are highly reactive towards thiols and acids. This reactivity enables the synthesis of copolymers with varying content of 2-isopropenyl-2-oxazoline, providing materials with tailored properties (Weber et al., 2012).
Physical Properties Analysis
The physical properties of poly(2-oxazoline)s derived from 2-isopropenyl-2-oxazoline, such as solubility and biocompatibility, are significantly influenced by the N-acyl side-chain functionality. These polymers have been modified to exhibit desired characteristics, including water solubility and the ability to undergo post-polymerization modifications, making them appealing alternatives to poly(ethylene glycol) (PEG) (Cortez & Grayson, 2010).
Chemical Properties Analysis
The chemical versatility of 2-isopropenyl-2-oxazoline is further showcased in its ability to undergo addition reactions with thiols and carboxylic acids, leading to the synthesis of functionalized polymers. These reactions proceed with high conversion and selectivity, highlighting the potential of 2-isopropenyl-2-oxazoline as a monomer for the preparation of polymers with tailored functionalities (Nishikubo, Kameyama, & Tokai, 1996).
Safety And Hazards
Future Directions
2-Isopropenyl-2-oxazoline has potential applications in the development of advanced smart materials. The retained 2-oxazoline side chains can be further modified to introduce functionalities . It can also be used as a starting material for the construction of more complex structures containing macromolecular components as well as specific molecules or desired functional groups .
properties
IUPAC Name |
2-prop-1-en-2-yl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQIQPLUVLISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27235-08-1 | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27235-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065086 | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropenyl-2-oxazoline | |
CAS RN |
10471-78-0 | |
Record name | 2-Isopropenyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10471-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropenyl-2-oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010471780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPENYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1222UHN97L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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